The Enigmatic Function of the PACAP(28-38) Fragment: A Technical Guide for Researchers
The Enigmatic Function of the PACAP(28-38) Fragment: A Technical Guide for Researchers
Introduction: Deconstructing the Pleiotropic Neuropeptide, PACAP
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a highly conserved neuropeptide with a vast and intricate range of biological activities, from neuroprotection and immunomodulation to the regulation of metabolic processes.[1] Existing in two primary amidated forms, PACAP-38 and PACAP-27, its actions are mediated through three distinct G protein-coupled receptors: the PAC1 receptor (PAC1R), which exhibits a high affinity for both PACAP isoforms, and the VPAC1 and VPAC2 receptors, which bind both PACAP and the related Vasoactive Intestinal Peptide (VIP) with similar affinities.[2] The diverse physiological roles of PACAP have made it a compelling target for therapeutic development in a variety of disease models.[3][4]
While extensive research has focused on the full-length PACAP-38 and the N-terminal fragment PACAP-27, the biological significance of its C-terminal fragment, PACAP(28-38), has remained a subject of more nuanced investigation. This technical guide provides a comprehensive overview of the current understanding of the PACAP(28-38) fragment, synthesizing key findings on its receptor interactions, cellular functions, and potential therapeutic implications for researchers, scientists, and drug development professionals.
The C-Terminal Enigma: Unraveling the Function of PACAP(28-38)
The PACAP(28-38) fragment, with the amino acid sequence GKRYKQRVKNK-NH2, represents the C-terminal undecapeptide of PACAP-38.[5] Unlike its parent molecule, PACAP(28-38) does not appear to function as a classical agonist at the primary PACAP receptors. Instead, its role is more subtle, influencing the activity of the full-length peptide and exhibiting unique biological interactions.
Receptor Binding Affinity and Functional Activity: A Tale of Low Potency
A consistent finding across multiple studies is the significantly reduced affinity of the PACAP(28-38) fragment for the PAC1 receptor compared to PACAP-38 and PACAP-27.[6] This low affinity translates to a lack of significant functional activity in assays measuring canonical PAC1 receptor signaling pathways.
Key Experimental Observations:
-
Competitive Binding Assays: In competitive binding studies using radiolabeled PACAP-27, PACAP(28-38) demonstrates a very low potency in displacing the radioligand from PAC1 receptors on various cell lines, including non-small cell lung cancer cells.[6]
-
Second Messenger Activation: Functional assays measuring the downstream effects of PAC1 receptor activation, such as the elevation of cyclic AMP (cAMP) and intracellular calcium ([Ca2+]), have shown that PACAP(28-38) has little to no stimulatory effect.[6]
These findings strongly suggest that PACAP(28-38) is not a direct agonist at PAC1 receptors. The structural integrity of the N-terminal and mid-region of the PACAP molecule is crucial for high-affinity binding and receptor activation.[2]
Modulation of Mast Cell Degranulation: A Diminished Role
PACAP-38 is a potent activator of mast cell degranulation, a process implicated in inflammatory responses and migraine pathophysiology.[7][8][9][10] This effect is thought to be mediated, at least in part, through the Mas-related G protein-coupled receptor member B3 (MrgB3) in rats and its human ortholog, MRGPRX2.[7][8][9]
In contrast, the PACAP(28-38) fragment exhibits a markedly reduced capacity to induce mast cell degranulation. Studies on isolated rat peritoneal mast cells have shown that the potency of PACAP fragments in inducing degranulation follows the order: PACAP-38 ≈ PACAP(6-38) > PACAP-27 ≈ VIP ≈ PACAP(28-38). This indicates that while the C-terminal region is part of the full-length peptide's potent effect, the isolated (28-38) fragment is largely inactive in this context.
A Surprising Twist: Evidence for Cytoprotective Effects
Contrasting with its low potency at PAC1 receptors in conventional signaling assays, a compelling study has reported a neuroprotective function for PACAP(28-38) in a cellular model of Parkinson's disease.[11] In this research, PACAP(28-38) demonstrated a significant cytoprotective effect against MPP+-induced apoptosis in RGC-5 cells.[11]
Intriguingly, this protective effect was reportedly mediated through the PAC1 receptor, as it was inhibited by the PAC1 receptor antagonist PACAP(6-38).[11] This finding presents a paradox, suggesting that under certain cellular stress conditions, PACAP(28-38) might interact with the PAC1 receptor in a non-canonical manner to promote cell survival. Further investigation is warranted to elucidate the precise mechanism of this unexpected activity.
Interaction with Plasma Proteins: A Role in Bioavailability?
A significant discovery regarding the function of PACAP(28-38) is its ability to bind to a specific factor in human plasma, which has been identified as ceruloplasmin.[12][13] This interaction is specific to the C-terminal region of PACAP-38, as PACAP-27 does not bind to this plasma protein.[12][13]
The binding of PACAP(28-38) to ceruloplasmin suggests a potential role for this fragment, and by extension the C-terminal of PACAP-38, in the transport, stability, and bioavailability of the full-length neuropeptide in the bloodstream. This interaction could protect PACAP-38 from degradation by plasma proteases, thereby prolonging its half-life and allowing it to reach its target tissues.
The Structural Significance of the C-Terminal (28-38) Domain
While the isolated PACAP(28-38) fragment exhibits limited direct biological activity, the C-terminal region of the parent PACAP-38 molecule is crucial for its overall function. The (28-38) segment contributes significantly to the high-affinity binding of PACAP-38 to its receptors and enhances its neuroprotective and signaling properties.[14] The C-terminal extension of PACAP-38, compared to PACAP-27, leads to more potent and sustained neuroprotective effects, which are dependent on both Gq and Gs-dependent signaling pathways.[14]
Experimental Protocols for Investigating PACAP(28-38) Function
For researchers aiming to further elucidate the function of the PACAP(28-38) fragment, the following experimental workflows provide a robust starting point.
Protocol 1: Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity of PACAP(28-38) to the PAC1 receptor.
Materials:
-
Cell line expressing the PAC1 receptor (e.g., CHO-K1 cells stably transfected with the human PAC1 receptor)
-
Radiolabeled PACAP-27 (e.g., [125I]-PACAP-27)
-
Unlabeled PACAP-38, PACAP-27, and PACAP(28-38)
-
Binding buffer (e.g., 25 mM HEPES, 130 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
Cell harvesting equipment
-
Gamma counter
Procedure:
-
Culture PAC1 receptor-expressing cells to confluency.
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add a constant concentration of radiolabeled PACAP-27 to each well.
-
Add increasing concentrations of unlabeled competitor peptides (PACAP-38, PACAP-27, or PACAP(28-38)) to the wells.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data to determine the IC50 values for each competitor peptide.
Protocol 2: Mast Cell Degranulation Assay
This protocol measures the ability of PACAP(28-38) to induce mast cell degranulation by quantifying the release of β-hexosaminidase.
Materials:
-
Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3)
-
PACAP-38 and PACAP(28-38)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Microplate reader
Procedure:
-
Isolate and purify rat peritoneal mast cells or culture a mast cell line.
-
Wash and resuspend the cells in Tyrode's buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add different concentrations of PACAP-38 or PACAP(28-38) to the wells. A positive control (e.g., compound 48/80) and a negative control (buffer alone) should be included.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the β-hexosaminidase substrate to each well of the supernatant plate.
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction with the stop buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content (determined by lysing a separate set of cells).
Visualizing the Functional Landscape of PACAP Fragments
The following diagrams illustrate the key functional interactions and experimental workflows discussed in this guide.
Figure 1: A schematic overview of the differential functions of PACAP-38, PACAP-27, and the PACAP(28-38) fragment, highlighting their interactions with receptors and their resulting biological effects.
Figure 2: A flowchart illustrating the key steps in the experimental protocols for characterizing the function of the PACAP(28-38) fragment.
Quantitative Data Summary
| Peptide Fragment | PAC1 Receptor Binding Affinity (IC50) | Mast Cell Degranulation (Relative Potency) |
| PACAP-38 | High (nM range) | ++++ |
| PACAP-27 | High (nM range) | ++ |
| PACAP(28-38) | Low (µM range or no significant inhibition)[6] | + |
Future Directions and Concluding Remarks
The PACAP(28-38) fragment, while lacking the potent, direct receptor-activating properties of its parent molecule, is emerging as a peptide with distinct and important biological roles. Its interaction with ceruloplasmin points to a function in the systemic regulation of PACAP-38, while the tantalizing evidence of a context-dependent neuroprotective effect warrants significant further investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanism of the observed cytoprotective effects of PACAP(28-38) and its interaction with the PAC1 receptor under stress conditions.
-
Investigating the in vivo consequences of the PACAP(28-38)-ceruloplasmin interaction on the pharmacokinetics and pharmacodynamics of PACAP-38.
-
Exploring the potential of PACAP(28-38) or its mimetics as therapeutic agents, particularly in the context of neurodegenerative diseases where its unique mode of action may offer advantages.
References
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Baun, M., et al. (2012). Dural mast cell degranulation is a putative mechanism for headache induced by PACAP-38. Cephalalgia, 32(4), 337-345. [Link]
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Gong, P., et al. (2024). PACAP38/mast-cell-specific receptor axis mediates repetitive stress-induced headache in mice. Journal of Headache and Pain, 25(1), 69. [Link]
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Pedersen, S. H., et al. (2019). PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor. Frontiers in Cellular Neuroscience, 13, 114. [Link]
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Pedersen, S. H., et al. (2019). PACAP-38 and PACAP(6-38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor. PubMed, 30967789. [Link]
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Fan, X., et al. (2022). Effects of PACAP(28-38) and TAT on the cell viability in RGC-5 cell PD model induced by MPP+. ResearchGate. [Link]
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Robberecht, P., et al. (1992). Structural requirements for the occupancy of pituitary adenylate-cyclase-activating-peptide (PACAP) receptors and adenylate cyclase activation in human neuroblastoma NB-OK-1 cell membranes. Discovery of PACAP(6-38) as a potent antagonist. European Journal of Biochemistry, 207(1), 239-246. [Link]
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Romano, C., et al. (2023). Design of peptide-based PAC1 antagonists combining molecular dynamics simulations and a biologically relevant cell-based assay. bioRxiv. [Link]
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Hay, D. L., et al. (2021). Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP 1–23. Molecules, 26(16), 4932. [Link]
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Bourgault, S., et al. (2008). Molecular and Conformational Determinants of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) for Activation of the PAC1 Receptor. Journal of Medicinal Chemistry, 51(10), 3037-3046. [Link]
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Ohtaki, H., et al. (2013). In Silico Screening Identified Novel Small-molecule Antagonists of PAC1 Receptor. ResearchGate. [Link]
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Piotrowska, A., et al. (2018). Pituitary adenylate cyclase–activating polypeptide (PACAP-38) plays an inhibitory role against inflammation induced by chemical damage to zebrafish hair cells. PLoS ONE, 13(6), e0198796. [Link]
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Walker, C. S., et al. (2015). PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells. British Journal of Pharmacology, 172(16), 4153-4167. [Link]
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Tams, J. W., et al. (1999). Apparent K d determination of PACAP 1-38 (#, solid line) or 2838 (, dashed line) to PBF in plasma. ResearchGate. [Link]
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